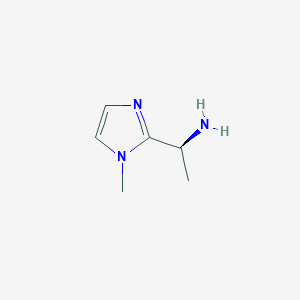

(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine

Beschreibung

Eigenschaften

CAS-Nummer |

1268492-91-6 |

|---|---|

Molekularformel |

C6H11N3 |

Molekulargewicht |

125.17 g/mol |

IUPAC-Name |

(1S)-1-(1-methylimidazol-2-yl)ethanamine |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1 |

InChI-Schlüssel |

ADIMIJGUVBPQPB-YFKPBYRVSA-N |

Isomerische SMILES |

C[C@@H](C1=NC=CN1C)N |

Kanonische SMILES |

CC(C1=NC=CN1C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine

General Synthetic Approach

The synthesis of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the construction of the imidazole core followed by selective methylation and introduction of the ethanamine side chain with stereochemical control. The key steps include:

- Formation of the imidazole ring via cyclization reactions.

- Methylation at the N-1 position of the imidazole.

- Introduction of the chiral ethanamine substituent at the C-2 position.

Detailed Synthetic Routes

Methylation of 2-Aminoimidazole Precursors

One efficient method involves the methylation of 2-aminoimidazole derivatives using sodium hydride and iodomethane in dimethylformamide (DMF) as solvent. Sodium hydride acts as a strong base to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution by iodomethane to yield the N-methylated product. Reaction temperature is typically maintained at low temperatures (around –10 °C) to optimize yield and minimize by-products. Extended reaction times were found to increase side reactions, so reaction monitoring is critical.

Cyclization and Amination

The preparation of the 2-aminoimidazole intermediate can be achieved through hydrazinolysis of substituted precursors under microwave-assisted conditions or conventional heating in acidic media (6 M HCl at 80 °C). After cyclization, the amino group at C-2 is available for further functionalization.

Continuous and Scalable Processes

Recent patents disclose continuous processes for the preparation of imidazolyl ethanamines, emphasizing cost-effectiveness, energy efficiency, and scalability. These processes often involve optimized mixing, controlled temperature profiles, and solvent selection (e.g., N-methylpyrrolidone) to enhance yield and purity while reducing energy consumption.

Catalytic Intramolecular Hydroamidation

Alternative synthetic routes include organocatalytic intramolecular hydroamidation of propargylic ureas, catalyzed by strong organic bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). This method allows for the formation of imidazol-2-one intermediates, which can be further converted to imidazole ethanamines. This approach offers mild conditions (room temperature), high yields, and operational simplicity.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The methylation step is critical for achieving the N-1 methyl substitution; sodium hydride is preferred over other bases like potassium carbonate due to higher efficiency and cleaner reaction profiles.

- Reaction times longer than necessary lead to increased by-product formation, such as imidazo[1,2-a]imidazole derivatives, which complicate purification.

- The use of DMF as solvent facilitates solubility of reagents and intermediates, but additional DMF may be required to ensure efficient stirring and reaction homogeneity.

- Recrystallization from ethanol is an effective purification method to obtain high-purity products.

- Continuous flow methods improve scalability and reduce energy consumption, making them attractive for industrial applications.

- Organocatalytic methods offer environmentally benign alternatives with high yields and mild conditions, supporting green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The table below compares (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine with structurally related compounds, emphasizing substituent variations, stereochemistry, and functional roles.

Key Differences and Implications

Substituent Position and Chirality

- The 2-imidazolyl group in the target compound contrasts with 1-imidazolyl in 2-(1H-imidazol-1-yl)ethanamine .

- The S-configuration in the target compound may confer enantioselectivity in binding, unlike non-chiral analogues like 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanamine .

Functional Group Modifications

- Thioether vs. Amine : The sulfur atom in 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethanamine HCl introduces polarizability and redox sensitivity, unlike the ethanamine group in the target compound .

- Phenyl Substituents : The 5-phenyl group in 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine enhances hydrophobicity and may improve blood-brain barrier penetration compared to the methyl group in the target compound .

Pharmacokinetic and Physicochemical Properties

- Solubility : The hydrochloride salt in 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethanamine HCl improves aqueous solubility, a property absent in the free-base target compound .

- Lipophilicity : The piperidine and phenyl groups in 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine increase logP values, favoring CNS penetration .

Biologische Aktivität

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine, also known as S-methyl-imidazole-ethanamine, is a compound of interest due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H10N2

- Molecular Weight : 98.15 g/mol

- CAS Number : 616-47-7

- Structure : The compound features an imidazole ring, which is known for its role in various biological processes.

Imidazole-containing compounds, including (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine, are known to exhibit several biological activities:

- Enzymatic Catalysis : Imidazole groups are often involved in enzymatic active sites, particularly in histidine residues, facilitating acid-base catalysis and nucleophilic attacks in biochemical reactions .

- Receptor Interactions : Compounds with imidazole moieties have shown potential in interacting with various receptors, including the insulin-like growth factor 1 receptor (IGF-1R), which is significant in cancer biology .

Antitumor Activity

Research indicates that imidazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have demonstrated that certain imidazole-based compounds exhibit potent inhibitory activity against IGF-1R, leading to reduced cell proliferation in cancer cell lines .

Neuroprotective Effects

Some studies suggest that imidazole derivatives may possess neuroprotective properties. For example, they may inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. The S-enantiomer of certain imidazole compounds has shown superior MAO-B inhibitory activity compared to its racemate, indicating a potential therapeutic application in treating conditions like Parkinson's disease .

Study on IGF-1R Inhibition

A study conducted by researchers at the University of Medicine explored the effects of S-methyl-imidazole derivatives on IGF-1R. The findings revealed that these compounds significantly reduced IGF-1R activity in vitro, leading to decreased proliferation rates of tumor cells. The most potent derivative had an IC50 value of 21 nM .

| Compound | IC50 Value (nM) | Effect on Cell Proliferation |

|---|---|---|

| S-Methyl-Imidazole Derivative 1 | 21 | Significant reduction |

| S-Methyl-Imidazole Derivative 2 | 46 | Moderate reduction |

Neuroprotective Study

In a separate study focusing on neuroprotection, researchers evaluated the effects of S-methyl-imidazole on neuronal cultures exposed to neurotoxic agents. The results indicated that treatment with this compound led to a marked decrease in cell death and increased cell viability compared to controls .

Q & A

Q. What strategies optimize synthetic pathways for scalability in academic settings?

- Flow Chemistry: Implement continuous flow reactors to improve yield and reduce reaction times .

- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C or Ni) for stereoselective amination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.